

# Spectroscopic analysis (NMR, IR, MS) of synthesized Diethylene glycol ditosylate

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## Compound of Interest

Compound Name: Diethylene glycol ditosylate

Cat. No.: B051767

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## Spectroscopic Analysis of Diethylene Glycol Ditosylate: A Comparative Guide

A comprehensive spectroscopic comparison of synthesized **diethylene glycol ditosylate** with triethylene glycol ditosylate, providing researchers with key data for compound characterization and quality control.

This guide presents a detailed spectroscopic analysis of **diethylene glycol ditosylate**, a common intermediate in organic synthesis, particularly in the formation of crown ethers, cryptands, and as a linker in various molecular constructs. For comparative purposes, the spectroscopic data of triethylene glycol ditosylate is also presented. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the identification and differentiation of these homologous tosylated glycols.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry analyses of **diethylene glycol ditosylate** and triethylene glycol ditosylate.

### $^1\text{H}$ NMR Spectroscopy Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Diethylene Glycol Ditosylate	7.78	d	4H	Ar-H (ortho to SO <sub>2</sub> )
	7.35	d	4H	Ar-H (meta to SO <sub>2</sub> )
	4.09	t	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs
	3.60	t	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs
	2.45	s	6H	Ar-CH <sub>3</sub>
Triethylene Glycol Ditosylate	7.79	d	4H	Ar-H (ortho to SO <sub>2</sub> )
	7.34	d	4H	Ar-H (meta to SO <sub>2</sub> )
	4.11	t	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs
	3.65	t	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
	3.56	s	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
	2.44	s	6H	Ar-CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Diethylene Glycol Ditosylate	144.9	Ar-C (para to CH <sub>3</sub> )
132.8	Ar-C-SO <sub>2</sub>	
129.9	Ar-CH (meta to SO <sub>2</sub> )	
127.9	Ar-CH (ortho to SO <sub>2</sub> )	
69.1	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs	
68.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs	
21.6	Ar-CH <sub>3</sub>	
Triethylene Glycol Ditosylate	144.8	Ar-C (para to CH <sub>3</sub> )
132.9	Ar-C-SO <sub>2</sub>	
129.8	Ar-CH (meta to SO <sub>2</sub> )	
127.9	Ar-CH (ortho to SO <sub>2</sub> )	
70.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	
69.1	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs	
68.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs	
21.6	Ar-CH <sub>3</sub>	

## Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
Diethylene Glycol Ditosylate	414.1 (M <sup>+</sup> )	259, 172, 155, 91
Triethylene Glycol Ditosylate	458.1 (M <sup>+</sup> )	303, 216, 172, 155, 91

## Experimental Protocols

### Synthesis of Diethylene Glycol Ditosylate

A solution of diethylene glycol (1 equivalent) in pyridine is cooled in an ice bath. p-Toluenesulfonyl chloride (2.2 equivalents) is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the mixture is poured into ice-cold water and extracted with dichloromethane. The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, affords the purified **diethylene glycol ditosylate**.

## Synthesis of Triethylene Glycol Ditosylate

Triethylene glycol (1 equivalent) is dissolved in pyridine and the solution is cooled to 0 °C. p-Toluenesulfonyl chloride (2.2 equivalents) is added slowly to the stirred solution. The reaction is allowed to proceed at room temperature for 16-24 hours. The workup procedure is similar to that of **diethylene glycol ditosylate**, involving precipitation in water, extraction, a series of washes, drying, and solvent evaporation. The final product is purified by recrystallization.

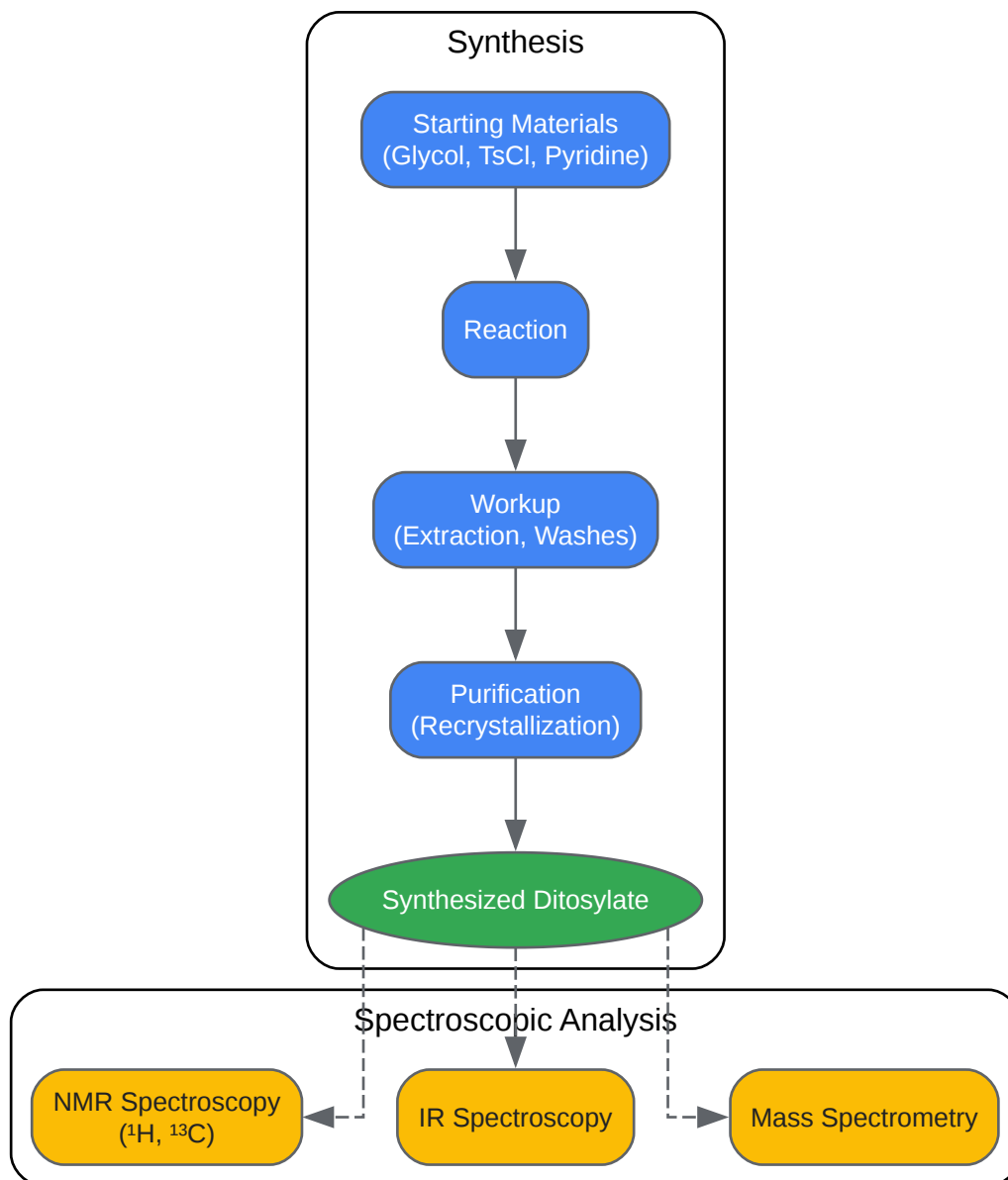
## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
- IR Spectroscopy: Infrared spectra were predicted based on characteristic functional group frequencies.

## Visualization of Experimental Workflow and Data Comparison

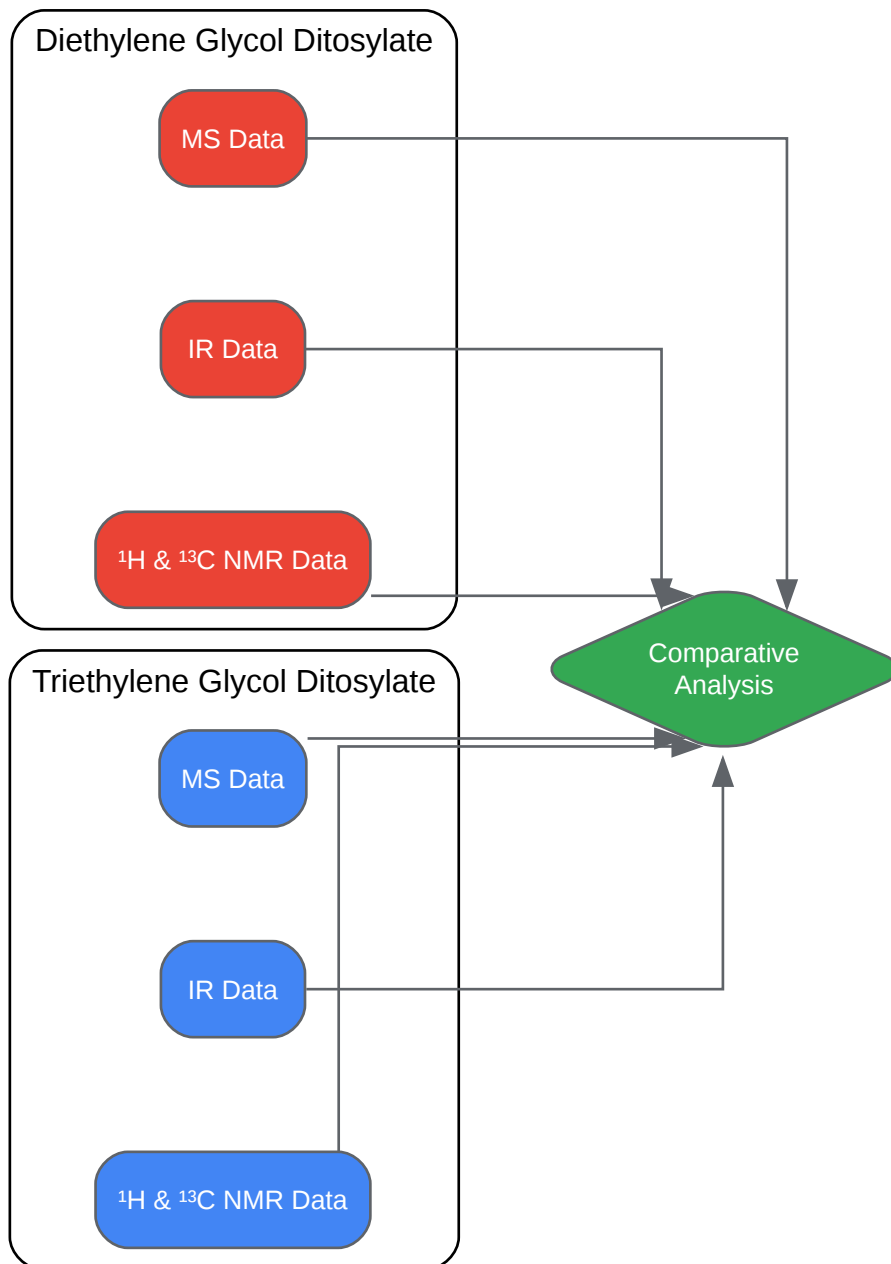
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis, and the logical relationship for comparing the obtained data.

## Experimental Workflow for Synthesis and Analysis

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Caption: General workflow for the synthesis and spectroscopic characterization of glycol ditosylates.

## Comparative Spectroscopic Data Analysis



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Caption: Logical relationship for the comparative analysis of spectroscopic data between the two synthesized compounds.

## Analysis and Interpretation

**<sup>1</sup>H NMR:** The <sup>1</sup>H NMR spectra of both **diethylene glycol ditosylate** and triethylene glycol ditosylate show characteristic signals for the tosyl group protons in the aromatic region (7.3-7.8 ppm) and the methyl protons around 2.45 ppm. The key differentiating signals are in the aliphatic region. **Diethylene glycol ditosylate** exhibits two triplets corresponding to the two chemically non-equivalent methylene groups. In contrast, triethylene glycol ditosylate shows three distinct sets of signals for its methylene groups, including a singlet for the central ethylene glycol unit, providing a clear distinction between the two.

**<sup>13</sup>C NMR:** The <sup>13</sup>C NMR spectra are also very informative. Both compounds display signals for the aromatic carbons of the tosyl group and the methyl carbon. The number and chemical shifts of the signals for the aliphatic carbons are diagnostic. **Diethylene glycol ditosylate** shows two signals for its two types of methylene carbons, whereas triethylene glycol ditosylate exhibits three distinct signals, confirming the longer polyether chain.

**Mass Spectrometry:** The mass spectra of both compounds show the expected molecular ion peaks. The fragmentation patterns are also characteristic. The presence of fragments corresponding to the tosyl group (m/z 155 and 91) is a common feature. The key difference lies in the fragments resulting from the cleavage of the polyether chain, which will differ in mass by 44 units (the mass of an ethylene glycol unit), allowing for unambiguous identification.

**IR Spectroscopy:** While experimental spectra were not available, the expected IR spectra for both compounds would be dominated by the strong and characteristic absorptions of the sulfonate group. Key expected vibrational bands include:

- S=O asymmetric stretching: ~1350 cm<sup>-1</sup>
- S=O symmetric stretching: ~1175 cm<sup>-1</sup>
- S-O-C stretching: ~1000-900 cm<sup>-1</sup>
- C-H stretching (aromatic and aliphatic): ~3100-2850 cm<sup>-1</sup>
- C=C stretching (aromatic): ~1600 and 1480 cm<sup>-1</sup>

The overall IR spectra of the two compounds are expected to be very similar, with subtle differences in the C-O-C stretching region due to the different lengths of the polyether chain.

## Conclusion

The spectroscopic data presented in this guide provides a clear and objective comparison between **diethylene glycol ditosylate** and triethylene glycol ditosylate. The distinct patterns observed in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, particularly in the aliphatic region, serve as the most reliable method for differentiating between these two closely related compounds. Mass spectrometry further supports their identification through their unique molecular ions and fragmentation patterns. This comparative guide serves as a valuable resource for researchers, enabling confident characterization and quality assessment of these important synthetic intermediates.

- To cite this document: BenchChem. [Spectroscopic analysis (NMR, IR, MS) of synthesized Diethylene glycol ditosylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051767#spectroscopic-analysis-nmr-ir-ms-of-synthesized-diethylene-glycol-ditosylate\]](https://www.benchchem.com/product/b051767#spectroscopic-analysis-nmr-ir-ms-of-synthesized-diethylene-glycol-ditosylate)

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